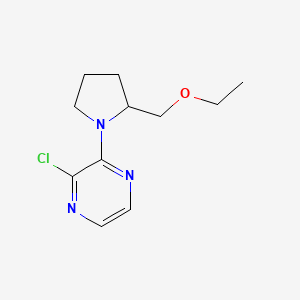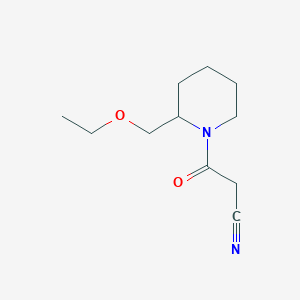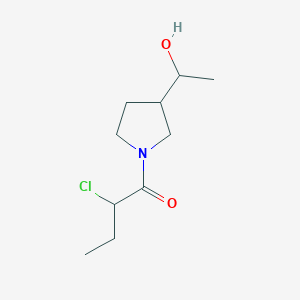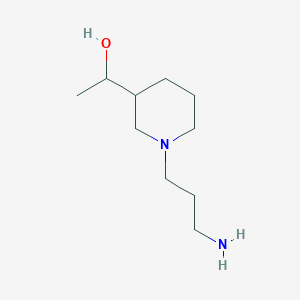
1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol” is a chemical compound with the empirical formula C9H20N2O . It is a heterocyclic building block .
Molecular Structure Analysis
The InChI string for this compound is 1S/C9H20N2O/c10-4-2-6-11-5-1-3-9(7-11)8-12/h9,12H,1-8,10H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 158.24 .
Applications De Recherche Scientifique
1-Substituted Piperidines
The compound 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol, a derivative of piperidine, has been discussed in the context of its synthesis methods, pharmacological properties, and applications in various derivatives such as trihexyphenidyl, biperiden, pridinol, and others. These derivatives have been studied for their pharmacological properties and uses in different compounds (Vardanyan, 2018).
Synthesis and Anticancer Activity
Derivatives of 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol have been involved in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity have involved the use of this compound as part of the synthesis process. The screening of these compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Building-Blocks for Functionalized Crown Ethers
A study on the synthesis of valuable building-blocks for the creation of functionalized crown ethers mentioned derivatives of piperidine, including 1-(piperidin-2-yl)ethan-1,2-diol. These building-blocks are crucial for synthesizing complex molecules with specific functional applications, showcasing the compound's utility in detailed chemical synthesis processes (Nawrozkij et al., 2014).
Method for Synthesis
There has been a focus on developing new methods for synthesizing related compounds, such as 3-(Pyrrolidin-1-yl)piperidine, which holds importance in medicinal chemistry. This highlights the ongoing research and development in finding more efficient ways to produce these compounds, underscoring their significance in scientific research and potential applications (Smaliy et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-4-2-6-12(8-10)7-3-5-11/h9-10,13H,2-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKFPBRBZUYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

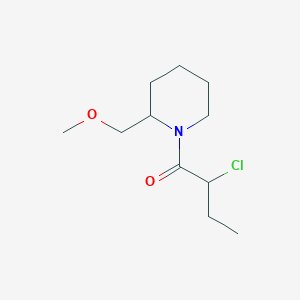
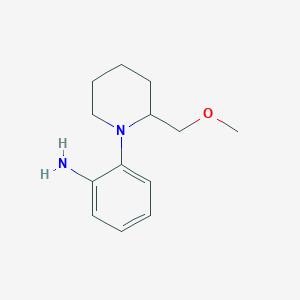
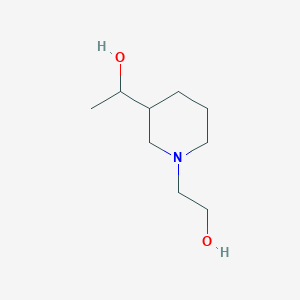
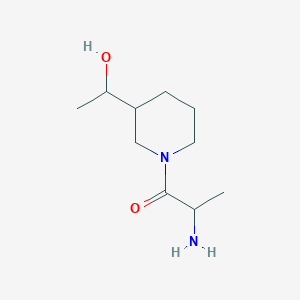


![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

